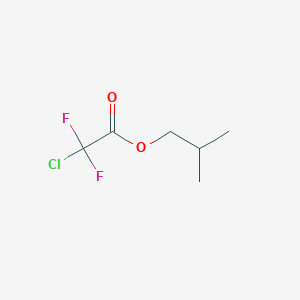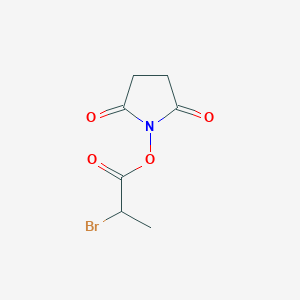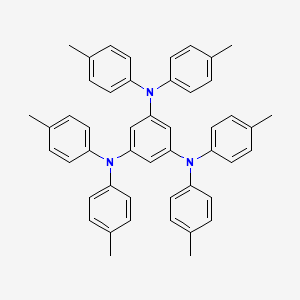
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine is a complex organic compound with the molecular formula C48H45N3 This compound is characterized by the presence of six 4-methylphenyl groups attached to a benzene-1,3,5-triamine core
Vorbereitungsmethoden
The synthesis of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine typically involves the reaction of benzene-1,3,5-triamine with 4-methylphenyl derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene-1,3,5-triamine is reacted with 4-methylphenyl halides in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Analyse Chemischer Reaktionen
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine can be compared with other similar compounds, such as:
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-tert-butylphenyl)benzene-1,3,5-triamine: This compound has tert-butyl groups instead of methyl groups, which can affect its chemical reactivity and physical properties.
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-pyridinyl)benzene-1,3,5-triamine: The presence of pyridinyl groups introduces nitrogen atoms into the structure, potentially altering its electronic properties and interactions with other molecules.
This compound stands out due to its specific substitution pattern and the presence of methyl groups, which can influence its behavior in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
134257-64-0 |
|---|---|
Molekularformel |
C48H45N3 |
Molekulargewicht |
663.9 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexakis(4-methylphenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C48H45N3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3 |
InChI-Schlüssel |
VDBJKNJIARMSOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


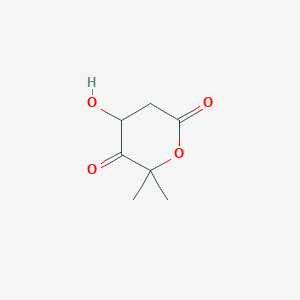
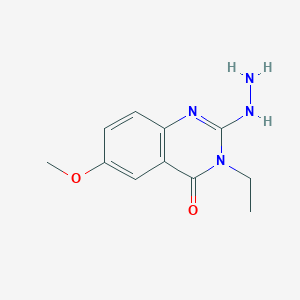
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
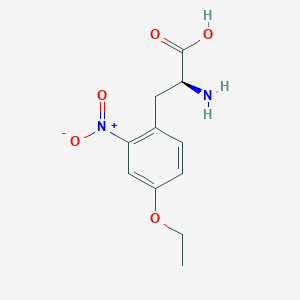

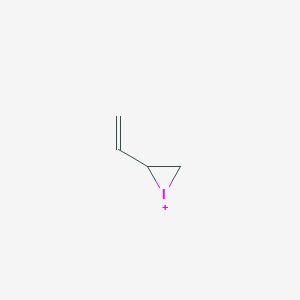
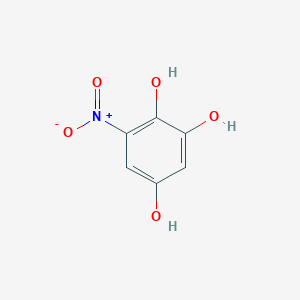
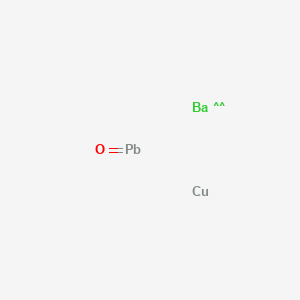
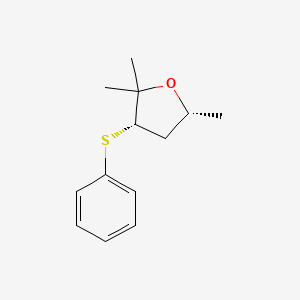
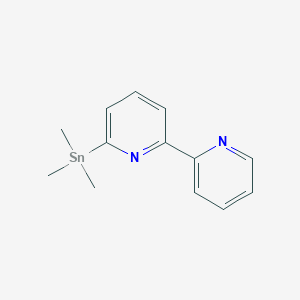
![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

